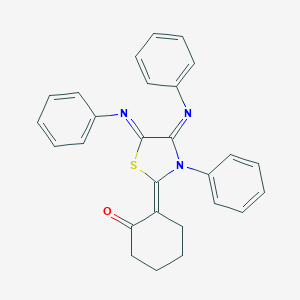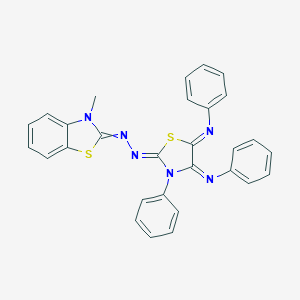![molecular formula C12H18N4OS B307294 [[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]thiourea](/img/structure/B307294.png)
[[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of [(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]thiourea is not fully understood. However, studies have shown that the compound can interact with various biomolecules, including DNA, RNA, and proteins. The compound can also induce apoptosis in cancer cells by inhibiting the activity of various enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]thiourea has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, fungi, and bacteria. The compound can also induce apoptosis in cancer cells. Moreover, the compound has been shown to have antioxidant properties and can scavenge free radicals.
Advantages and Limitations for Lab Experiments
[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]thiourea has several advantages for lab experiments. The compound is stable and can be easily synthesized. The compound is also relatively inexpensive compared to other compounds used in scientific research. However, the compound has limitations, including its low solubility in water, which can limit its use in some experiments.
Future Directions
There are several future directions for research on [(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]thiourea. One direction is to study the compound's potential use as an anticancer agent in combination with other drugs. Another direction is to study the compound's potential use in the development of sensors and electronic devices. Moreover, further studies are needed to understand the compound's mechanism of action and its potential applications in various fields of scientific research.
Conclusion:
[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]thiourea is a chemical compound that has potential applications in various fields of scientific research. The compound's synthesis method is complex, but it has several advantages for lab experiments. The compound has been shown to have various biochemical and physiological effects, including its potential use as an anticancer agent, antifungal, and antibacterial agent. Further studies are needed to understand the compound's mechanism of action and its potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of [(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]thiourea is a multistep process that involves the reaction of various chemicals. The synthesis method is complex and requires expertise in organic chemistry. The compound can be synthesized using different methods, including the reaction between 2,4-pentanedione and diethylamine followed by the reaction with thiourea.
Scientific Research Applications
[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]thiourea has potential applications in various fields of scientific research, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, the compound has been studied for its potential use as an anticancer agent, antifungal, and antibacterial agent. In material science, the compound has been studied for its potential use in the development of sensors and electronic devices. In analytical chemistry, the compound has been studied for its potential use as a reagent for the determination of various metal ions.
properties
Molecular Formula |
C12H18N4OS |
|---|---|
Molecular Weight |
266.37 g/mol |
IUPAC Name |
[[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]thiourea |
InChI |
InChI=1S/C12H18N4OS/c1-3-16(4-2)10-6-5-9(11(17)7-10)8-14-15-12(13)18/h5-8,14H,3-4H2,1-2H3,(H3,13,15,18)/b9-8+ |
InChI Key |
JOSZOJACYPUSKA-CMDGGOBGSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=O)/C(=C/NNC(=S)N)/C=C1 |
SMILES |
CCN(CC)C1=CC(=O)C(=CNNC(=S)N)C=C1 |
Canonical SMILES |
CCN(CC)C1=CC(=O)C(=CNNC(=S)N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4,5-Bis[(4-methoxyphenyl)imino]-1,3-dithiolan-2-one phenylhydrazone](/img/structure/B307214.png)
![Ethyl 4-{[5-{[4-(ethoxycarbonyl)phenyl]imino}-2-(phenylhydrazono)-1,3-dithiolan-4-ylidene]amino}benzoate](/img/structure/B307215.png)

![N-(4-Methylphenyl)-2-((4-methylphenyl)imino)-2H-naphtho[1,2-b][1,4]oxazin-3-amine](/img/structure/B307219.png)
![Methyl 3-anilino-7-methyl-2-(phenylimino)-2H-thieno[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B307220.png)

![4,5-bis[(4-methoxyphenyl)imino]-3-phenyl-1,3-thiazolidin-2-one (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone](/img/structure/B307222.png)

![3-[2-[4,5-bis(phenylimino)-1,3-thiazol-2-yl]hydrazinyl]indol-2-one](/img/structure/B307224.png)
![(6Z)-6-[[(2Z)-2-[3-(4-fluorophenyl)-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B307227.png)
![4-Methoxybenzaldehyde [4,5-bis(tert-butylimino)-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B307230.png)
![Ethyl 4-[(2-[(3,4-dimethoxybenzylidene)hydrazono]-4-{[4-(ethoxycarbonyl)phenyl]imino}-3-phenyl-1,3-thiazolidin-5-ylidene)amino]benzoate](/img/structure/B307232.png)